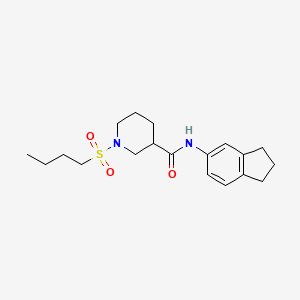
4-(2,4-dichlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dichlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, which includes a dichlorophenoxy group and an indole moiety, suggests potential biological activity and industrial relevance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with an appropriate alkylating agent to form the dichlorophenoxy intermediate.
Indole Derivative Formation: The indole moiety is synthesized through a Fischer indole synthesis or other suitable methods.
Coupling Reaction: The dichlorophenoxy intermediate is then coupled with the indole derivative under specific conditions, such as the presence of a base and a solvent, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-Dichlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(2,4-dichlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
Indole-3-acetic acid (IAA): A naturally occurring plant hormone with an indole structure.
Uniqueness
4-(2,4-Dichlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)butan-1-one is unique due to its combination of a dichlorophenoxy group and an indole moiety. This structural feature may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-(2,3-dihydroindol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-14-7-8-17(15(20)12-14)23-11-3-6-18(22)21-10-9-13-4-1-2-5-16(13)21/h1-2,4-5,7-8,12H,3,6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLKSGBEUMOORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![METHYL 2-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]ACETATE](/img/structure/B5421994.png)
![ethyl 3-allyl-8-(benzoylamino)-3,4-dihydro-2H-thieno[3,2-h][1,3]benzoxazine-7-carboxylate](/img/structure/B5422000.png)
![2-{2-[5-(3-bromophenyl)-2-furyl]vinyl}-8-quinolinol](/img/structure/B5422003.png)
![(E)-3-(2-chloro-8-methylquinolin-3-yl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5422005.png)
![3-[(dimethylamino)methyl]-1-(2-propylisonicotinoyl)-3-piperidinol](/img/structure/B5422011.png)
![3-{4-ALLYL-5-[(2-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE](/img/structure/B5422021.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5422032.png)
![3-[(3-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5422041.png)
![5-nitro-6-[2-(3-pyridinyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5422054.png)
![N-(2,6-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5422057.png)
![3-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5422061.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5422067.png)
